Ethyl acrylate

Catalog No.
S561474
CAS No.
140-88-5
M.F
CH2CHCOOC2H5
C5H8O2
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl acrylate

CAS Number

140-88-5

Product Name

Ethyl acrylate

IUPAC Name

ethyl prop-2-enoate

Molecular Formula

CH2CHCOOC2H5
C5H8O2
C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h3H,1,4H2,2H3

InChI Key

JIGUQPWFLRLWPJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C

solubility

10 to 50 mg/mL at 70° F (NTP, 1992)
0.15 M
15 mg/mL at 25 °C
Slightly soluble in dimethyl sulfoxide; soluble in chloroform; miscible in ethanol, ethyl ether
Soluble in alcohol and ether
2% (wt/vol) in water at 20 °C
1.5 parts by wt (of the formula wt)/100 parts by wt of water
In water, 15,000 mg/L at 25 °C (1.50 g/100 g)
Solubility in water, g/100ml at 20 °C: 1.5
Soluble in ether and oils; Slightly soluble water
Soluble (in ethanol)
2%

Synonyms

2-Propenoic Acid Ethyl Ester; Acrylic Acid Ethyl Ester; 2-Hydroxyethyl Propenoate; 2-Propenoic Acid Ethyl Ester; Ethyl 2-Propenoate; Ethyl Acrylic Ester; Ethyl Propenoate; NSC 8263

Canonical SMILES

CCOC(=O)C=C

The exact mass of the compound Ethyl acrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 70° f (ntp, 1992)0.15 m15 mg/ml at 25 °cslightly soluble in dimethyl sulfoxide; soluble in chloroform; miscible in ethanol, ethyl ethersoluble in alcohol and ether2% (wt/vol) in water at 20 °c1.5 parts by wt (of the formula wt)/100 parts by wt of waterin water, 15,000 mg/l at 25 °c (1.50 g/100 g)15 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 1.5soluble in ether and oils; slightly soluble watersoluble (in ethanol)2%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8263. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. It belongs to the ontological category of enoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl acrylate (EA) is a monofunctional acrylic ester monomer fundamental to the synthesis of a wide range of copolymers and polymer dispersions. It is primarily valued for its ability to impart flexibility, softness, and tackiness to the final polymer. With a homopolymer glass transition temperature (Tg) of approximately -21°C to -24°C, EA serves as a critical 'soft' monomer, often copolymerized with 'hard' monomers like methyl methacrylate or styrene to achieve a targeted balance of mechanical properties.[1][2] Its procurement is driven by its utility in producing adhesives, coatings, textiles, and plastics where specific flexibility and adhesion characteristics are required.[3][4]

Substituting ethyl acrylate with other common acrylate esters like methyl acrylate (MA) or butyl acrylate (BA) is often unfeasible due to the direct and predictable impact of the alkyl ester group on the final polymer's core thermal and mechanical properties. The choice of acrylate monomer is a primary formulation variable used to control the glass transition temperature (Tg), which dictates whether a polymer is rigid or flexible at its use temperature. For example, poly(methyl acrylate) has a significantly higher Tg (10°C) leading to harder, more brittle polymers, while poly(butyl acrylate) has a much lower Tg (-50°C), resulting in softer, more tacky materials.[5] This makes a direct, 1-to-1 substitution impossible without fundamentally altering the performance profile, such as the peel strength in an adhesive or the flexibility of a coating, for which the polymer was designed.[6]

Intermediate Glass Transition Temperature (Tg) for Balanced Flexibility and Cohesion

The primary differentiator for selecting one acrylate ester over another is the glass transition temperature (Tg) of its homopolymer, which directly controls the flexibility and tack of the resulting material. Poly(ethyl acrylate) exhibits a Tg in the range of -8°C to -24°C. This is a critical intermediate value between the harder poly(methyl acrylate) at ~10°C and the much softer poly(butyl acrylate) at ~-50°C.[7] This specific Tg range makes ethyl acrylate suitable for applications requiring a balance of flexibility and cohesive strength without the excessive softness or brittleness imparted by its closest analogs.

Evidence DimensionHomopolymer Glass Transition Temperature (Tg)
Target Compound Data-8°C to -24°C for Poly(ethyl acrylate)
Comparator Or BaselinePoly(methyl acrylate): ~10°C | Poly(butyl acrylate): ~-50°C
Quantified DifferenceTg is approximately 18-34°C lower than Poly(methyl acrylate) and 26-42°C higher than Poly(butyl acrylate).
ConditionsStandard measurement techniques for Tg, such as Differential Scanning Calorimetry (DSC).

This specific Tg is a key formulation parameter, allowing precise tuning of mechanical properties like film hardness and adhesive tack, which cannot be achieved by substituting with other common acrylates.

Distinct Copolymerization Reactivity for Controlled Polymer Microstructure

In copolymerization, the monomer reactivity ratios determine the sequence distribution in the final polymer chain, which in turn affects material properties. When copolymerized with methacrylic acid (MAA), ethyl acrylate (EA) shows a significantly lower reactivity (rEA = 0.21) compared to the methacrylic acid monomer (rMAA = 2.63).[7] This large difference in reactivity ratios (rMAA >> 1 and rEA << 1) indicates a tendency for MAA to homopolymerize and for the MAA radical to preferentially add another MAA monomer, leading to a block-like or gradient copolymer structure rather than a random one. This behavior is distinct from other acrylate or methacrylate pairs and can be leveraged to control the polymer microstructure.

Evidence DimensionMonomer Reactivity Ratio (r)
Target Compound Datar(EA) = 0.21
Comparator Or BaselineMethacrylic Acid (MAA): r(MAA) = 2.63
Quantified DifferenceMAA is over 12 times more reactive than EA in this specific copolymerization system.
ConditionsFree radical polymerization in ethanol with AIBN initiator, calculated by the Kelen-Tudos method.

This specific reactivity profile allows for the synthesis of copolymers with non-random sequence distributions, which is critical for creating materials with specialized properties like specific solubility or interfacial activity.

Higher Polymerization Rate Compared to Methacrylate Analogs

In industrial polymerization processes, reaction speed is a critical factor for throughput and efficiency. Acrylate monomers consistently demonstrate higher rates of polymerization than their corresponding methacrylate counterparts. This is attributed to the lower steric hindrance of the secondary radical in acrylates compared to the more stable, sterically hindered tertiary radical in methacrylates.[7][8] For instance, the propagation rate constants for acrylates are consistently higher than for methacrylates, which translates to faster reaction times in processes like emulsion polymerization.[7] The rate constant for ethyl acrylate is higher than for methyl acrylate, showing a peak in reactivity within the lower alkyl acrylate series before decreasing for butyl acrylate due to increasing steric effects.[7]

Evidence DimensionRelative Polymerization Rate
Target Compound DataHigh (for an acrylate)
Comparator Or BaselineMethacrylates (e.g., Methyl Methacrylate): Consistently lower rate.
Quantified DifferenceAcrylates have significantly faster propagation rates than methacrylates.
ConditionsEmulsion polymerization systems.

For manufacturers, selecting ethyl acrylate over a methacrylate can lead to shorter batch times and increased production capacity, directly impacting process economics.

Formulating Pressure-Sensitive Adhesives (PSAs) with Balanced Tack and Shear

The intermediate Tg of poly(ethyl acrylate) makes it a preferred monomer for PSAs where a balance between adhesion (tack) and cohesion (shear strength) is required. It provides the necessary flexibility for good surface wetting without being so soft that the adhesive has poor shear resistance, a common issue with lower-Tg monomers like butyl acrylate.[7]

Production of Flexible Coatings and Binders for Paints and Textiles

In coatings and binders, ethyl acrylate is used to impart flexibility and improve adhesion. Its Tg is low enough to ensure film formation at room temperature and provide flexibility to the dried film, preventing cracking. It is often copolymerized with harder monomers like methyl methacrylate to achieve the desired hardness and durability for the specific application, such as in architectural paints or leather finishes.[8]

Efficient Synthesis of Acrylic Polymers in Emulsion Systems

Given its relatively high polymerization rate compared to methacrylates, ethyl acrylate is an efficient choice for industrial-scale emulsion polymerization.[9] This allows for shorter reaction cycles and higher throughput in the production of acrylic dispersions used for adhesives, coatings, and other applications, providing a direct economic and processing advantage.

Physical Description

Ethyl acrylate, stabilized appears as a clear colorless liquid with an acrid odor. Flash point 60°F. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Auto ignition temperature 721°F (383°C) (NTP). Less dense than water. Vapors heavier than air. Used to make paints and plastics.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.
Colourless mobile liquid; lachrymator/intense, harsh, fruity aroma
Colorless liquid with an acrid odor.

Color/Form

Colorless liquid
Clear liquid

XLogP3

1.3

Boiling Point

211.6 °F at 760 mm Hg (NTP, 1992)
99.4 °C
99 °C
211°F

Flash Point

48 °F (NTP, 1992)
50 °F (10 °C) (open cup)
60 °F (open cup)
9 °C c.c.
48°F

Vapor Density

3.45 (NTP, 1992) (Relative to Air)
3.45 (Air = 1)
Relative vapor density (air = 1): 3.45
3.45

Density

0.923 at 68 °F (USCG, 1999)
d204 0.92
0.9234 g/cu cm at 20 °C
Relative density (water = 1): 0.92
0.916-0.919
0.92

LogP

1.32 (LogP)
1.32
log Kow = 1.32

Odor

Acrid penetrating odor
Sour, pungent, hot plastic odo

Melting Point

-96.2 °F (NTP, 1992)
-71.2 °C
Mp -71.2 °
-71.2°C
-71 °C
-96°F

UNII

71E6178C9T

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Carcinogens

Mechanism of Action

Cytotoxicity is primarily limited to the olfactory epithelium of the dorsal meatus region of the nasal cavity of rodents following inhalation exposure to acrylic monomers. To investigate the biochemical basis for this effect, three regions of the Fischer F344N rat nasal cavity were evaluated for carboxylesterase activity for ... ethyl acrylate. ... No regional difference in carboxylesterase activity was observed between sensitive and non-sensitive regions of olfactory epithelium. Respiratory epithelium (resistant to cytotoxicity) was found to be have a much lower rate of carboxylesterase activity than olfactory epithelium. These results suggest that the regional distribution of cytotoxicity observed in the rat nasal cavity at high concentrations of inhaled acrylic monomers may be due in part to the amount of released organic acid following deposition. However, the observation of the same esterase activity in sensitive and nonsensitive olfactory regions suggests that nasal air flow patterns and regional deposition may also be critical factors.
Quantitative hemolysis assays of acrylate and methacrylate esters provided estimates of the intrinsic hemolytic activity (Hi, the slope of the concentration-response curve) and the concentrations effecting 5% (H5) and 50% (H50) hemolysis. The dependence of hemolytic activity and LD50 (mice) on physical properties (lipophilicity, molar refraction, and molecular volume of the esters was detected by multiple regression analysis. The observed correlations were: Hi, R2 = 0.94; H5, R2 = 0.95; H50, R2 = 0.94; and LD50, R2 (all compounds) = 0.80, R2 (all compounds less the methyl esters) = 0.94. The difference of the methyl esters was associated with the smaller steric volume of the methyl ester substituent and the presence (methacrylates) or absence (acrylates) of the branched methyl group. Associative steric contributions of the branched methyl group and the ester substituents were probably responsible for greater variability in the methyacrylate series ... /It was concluded that/ the mechanism of the action of the esters is membrane-mediated and relatively nonspecific and that in vivo biotransformation was not a significant factor. Also, long-term toxic liability of the esters may be more closely related to intrinsic toxicity than acute toxicity.
Over the past several years, /the authors/ have been evaluating the mutagenicity and clastogenicity of compounds capable of Michael-type reactions. These compounds, including acrylamide, several acrylate and methacrylate esters, vinyl sulfones, and phorone, have been evaluated using TK+/- -3.7.2C mouse lymphoma cells. Mutagenic chemicals induced increases in the number of small colony tk- deficient mutants. This suggested a clastogenic mechanism which was confirmed by demonstrating increases in aberrations and micronucleus frequencies in cultured cells. Vinyl sulfone was found to be the most effective chemical mutagen with induction of genotoxic effects at concentrations as low as 0.25 microgram/ml. The other compounds also produced positive results, but at higher concentrations. Since these compounds are known to deplete glutathione, phorone, a model glutathione depleter, was examined and found to produce similar effects as the other compounds in mouse lymphoma cells. These results suggest that the direct-acting Michael-type reaction has activity relevant to producing a genotoxic effect. Since acrylamide has been found to be a potent germ cell mutagen, this mechanism may be also relevant in the induction of heritable mutagenic risk.

Vapor Pressure

29.3 mm Hg at 68 °F ; 40 mm Hg at 79° F (NTP, 1992)
38.60 mmHg
38.6 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 3.9
29 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

Water: 0.05% by wt (max), acrylic acid: 0.005% by wt (max)

Other CAS

140-88-5
87605-70-7
9003-32-1

Wikipedia

Ethyl acrylate

Use Classification

Hazardous Air Pollutants (HAPs)
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 2nd degree
Cosmetics -> Antistatic; Binding; Film forming

Methods of Manufacturing

Reaction of nickel carbonyl and acetylene with ethyl alcohol in the presence of an acid; or esterification of acrylic acid with ethyl alcohol (modified Repp process)
Prepd from ethylene chlorohydrin or acrylonitrile, ethanol, and sulfuric acid.
Vinyl chloride reacts at 270 °C at > 6895 kPa (68 atm) with ethanol in the presence of a cobalt and palladium catalyst to give ethyl acrylate in 17% yield ... .
Ethylene cyanohydrin, ethyl alcohol and dilute sulfuric acid. Oxo reaction of acetylene, carbon monoxide, and ethyl alcohol in the presence of nickel or cobalt catalyst.
In ... propylene oxidation process acrolein is first formed by the catalytic oxidation of propylene vapor at high temp in the presence of steam. The acrolein is then oxidized to acrylic acid. ... The acrylic acid is esterified with alcohol to the ... acrylic ester in a separate process. /Acrylic ester monomers/

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Plastic material and resin manufacturing
Wholesale and retail trade
2-Propenoic acid, ethyl ester: ACTIVE
Alkyl mercury compounds have been used as seed disinfectants and for fungicides. They have also been used in organic synthesis. /Mercury alkyl compounds/
The Council of Europe (1974) listed ethyl acrylate in the list of artificial flavoring substances that may be added to foodstuffs without hazard to public health, at a level of 1 ppm.
... Polymerized esters ... especially methyl, ethyl, and butyl esters, are known under trade names of "lucite", "plexiglas", & "perspex", and are of considerable commercial importance. They are widely used as substitutes for glass and in certain situations are preferred to it since they are almost as transparent as glass but weigh only half as much ... Where high optical accuracy is not required they can also be made into lenses. This organic glass has the property of total internal reflection and can "pipe" light ... Useful for surgical retractors and throat lights ... Widely used for dentures, artificial eyes, and surgical prostheses. The polymers may be cast into sheets or moulded ...
Inhibitor: Ethyl acrylate is usually inhibited with 10 to 20 ppm monomethyl ether of hydroquinone. Some dissolved oxygen should be present in the liquid for the inhibitor to be effective.

Analytic Laboratory Methods

Method: NIOSH 1450, Issue 3; Procedure: gas chromatography with flame ionization detection; Analyte: ethy acrylate; Matrix: air; Detection Limit: 2 ug/sample.
Method: OSHA 92; Procedure: gas chromatography with flame ionization detection; Analyte: ethyl acrylate; Matrix: air; Detection Limit: 20 ppb (80 ug/cu m).
The electron-impact and methane chemical-ionization mass spectra of selected methacrylate and acrylate monomers, incl ethyl acrylate, commonly used in dental materials are reported and discussed. The 2 ionization modes complement each other, and together the mass spectra offer adequate information for identification purposes. The application of the mass spectral methods is demonstrated on resin-based dental materials with identification of the monomer content.
RETENTION TIMES FOR ACRYLATES WERE MEASURED WITH 2 DIFFERENT COLUMNS (C18 CORASIL & C8 LICHROSORB) USING REVERSE-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IN ORDER TO OBTAIN THE PARTITION COEFFICIENTS OF ACRYLATES BETWEEN 1-OCTANOL AND WATER (LOG P). /ACRYLATES/
Air sampling is conducted using charcoal adsorbent. Samples are desorbed using carbon disulfide and analyzed using a gas chromatograph.

Storage Conditions

Store in away from heat, oxidizers, and sunlight. Outside or detached storage is preferred. Separate from any oxidizers, peroxides, or other initiators. /Ethyl acrylate, inhibited/
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. ... The acrylic esters may be stored in mild or stainless steel, or aluminum. /Acrylic acid & derivatives/

Interactions

Pretreatment of rats with triorthotolyl phosphate potentiated the lethal action of inhaled methyl and ethyl acrylate. Carboxylesterases are important in detoxification of methyl and ethyl acrylate and the exposure to inhibitors of carboxylesterase may potentiate adverse effects of acrylate esters.

Stability Shelf Life

Easily polymerizes on standing; polymerization process speeded up by heat, light, and peroxides. If pure, the monomer can be stored below +10 °C without incurring polymerization.

Dates

Last modified: 08-15-2023

Poly(ethyl acrylate-

Narimane Lammari, Francesca Froiio, Mehdi Louaer, Maria Chiara Cristiano, Chawki Bensouici, Donatella Paolino, Ouahida Louaer, Abdeslam Hassen Meniai, Abdelhamid Elaissari
PMID: 32286798   DOI: 10.1021/acs.biomac.0c00255

Abstract

Food waste valorization practices have gained considerable attention focusing on the conversion of the waste into valuable products. In this context, the present study provides an insight into a new Eudragit RS100 based nanosystem as a carrier of date palm (
L.) seeds oil known for its an antidiabetic activity. A priori systematic study was carried out in order to understand the individual impact of all contributing factors considered by the nanoprecipitation method. Then, date seeds oil nanoparticles were prepared, characterized and analyzed for their in vitro inhibition activity against: α-amylase and α-glucosidase. The results showed that the developed nanoparticles had an average diameter around 207 nm, a ζ-potential of +59 mV, and an encapsulation efficiency equal to 97 ± 1% with a loading capacity of 0.48 mg·mg
. The α-amylase and α-glucosidase IC
were found to be 87.6 and 155.3 μg·mL
, respectively. Therefore, this study may surely open new perspectives for the development of novel health-promoting plant oils loaded-nanocarriers for several purposes.


Contact Dermatitis Associated With Nail Care Products: Retrospective Analysis of North American Contact Dermatitis Group Data, 2001-2016

Erin M Warshaw, Lindsey M Voller, Jonathan I Silverberg, Joel G DeKoven, Amber R Atwater, Howard I Maibach, Margo J Reeder, Denis Sasseville, Donald V Belsito, Vincent A DeLeo, Anthony F Fransway, Joseph F Fowler Jr, James S Taylor, Melanie D Pratt, Toby Mathias, James G Marks Jr, Kathryn A Zug, Matthew J Zirwas
PMID: 32355091   DOI: 10.1097/DER.0000000000000583

Abstract

Ingredients in nail care products may lead to allergic and/or irritant contact dermatitis.
The aims of this study were to determine frequency of contact dermatitis associated with nail care products, characterize associated body sites, and describe causative allergens.
A retrospective analysis was conducted with the North American Contact Dermatitis Group data between 2001 and 2016.
Of the 38,775 patients tested, 769 (2.0%) had: 1) more than 1 allergic patch test reaction associated with a nail care product (n = 746), 2) irritant contact dermatitis associated with a nail care product (n = 14), or 3) both (n = 9). Primary body sites included the face (43.0%) and hands (27.6%). The top 5 allergens were (2-hydroxyethyl methacrylate (273/482, 56.6%), methyl methacrylate (210/755, 27.8%), ethyl acrylate (190/755, 25.2%), ethyl-2-cyanoacrylate (12/175, 6.9%) and tosylamide (273/755, 36.2%). Frequency of allergy to 2-hydroxyethyl methacrylate (P = 0.0069) and ethyl acrylate (P = 0.0024) significantly increased over the study period, whereas allergy secondary to tosylamide significantly decreased (P < 0.0001).
As long-lasting nail techniques become widespread, the prevalence of contact dermatitis to nail care products is expected to increase. Almost one-fifth of nail care product-associated allergens would have been missed without additional screening allergens beyond the North American Contact Dermatitis Group series, underscoring the need for testing to a broad array of allergens.


Distal γ-C(sp

Han Seul Park, Zhoulong Fan, Ru-Yi Zhu, Jin-Quan Yu
PMID: 32385966   DOI: 10.1002/anie.202003271

Abstract

Reported herein is the distal γ-C(sp
)-H olefination of ketone derivatives and free carboxylic acids. Fine tuning of a previously reported imino-acid directing group and using the ligand combination of a mono-N-protected amino acid (MPAA) and an electron-deficient 2-pyridone were critical for the γ-C(sp
)-H olefination of ketone substrates. In addition, MPAAs enabled the γ-C(sp
)-H olefination of free carboxylic acids to form diverse six-membered lactones. Besides alkyl carboxylic acids, benzylic C(sp
)-H bonds also could be functionalized to form 3,4-dihydroisocoumarin structures in a single step from 2-methyl benzoic acid derivatives. The utility of these protocols was demonstrated in large scale reactions and diversification of the γ-C(sp
)-H olefinated products.


pH-Driven Morphological Diversity in Poly[n-Butyl Acrylate-block-(2-(Dimethylamino)Ethyl Acrylate)] Amphiphilic Copolymer Solutions

Angeliki Chroni, Stergios Pispas, Aleksander Forys, Barbara Trzebicka
PMID: 31709675   DOI: 10.1002/marc.201900477

Abstract

Amphiphilic poly[n-butyl acrylate-block-(2-(dimethylamino)ethyl acrylate)] (PnBA-b-PDMAEA) block copolymers are synthesized by the reversible addition fragmentation chain transfer polymerization process. The pH-responsive self-assembly behavior in aqueous media is studied by dynamic, static, and electrophoretic light scattering and cryogenic transmission electron microscopy (Cryo-TEM) at different pHs. In particular, the PnBA
-b-PDMAEA
copolymer (where subscripts denote %wt composition of the components) shows remarkable morphological transitions in aqueous solutions of varying pH values forming, among others, an unusual and novel hierarchical vesicular morphology, as indicated by Cryo-TEM results. The observed transitions are attributed to synergistic effects involving alterations of the protonation degree of the PDMAEA block, in conjunction with the specific composition of the copolymer and the softness of PnBA blocks, with cumulative drive changes in the packing parameter of the copolymer system and result in the formation of various unexpected morphologies by simple pH changes.


How can we improve the physical stability of co-amorphous system containing flutamide and bicalutamide? The case of ternary amorphous solid dispersions

Justyna Pacult, Marzena Rams-Baron, Krzysztof Chmiel, Karolina Jurkiewicz, Agata Antosik, Joanna Szafraniec, Mateusz Kurek, Renata Jachowicz, Marian Paluch
PMID: 31170526   DOI: 10.1016/j.ejps.2019.06.001

Abstract

The article describes the preparation and characterization of binary mixtures of two antiandrogens used in prostate cancer treatment, i.e. flutamide (FL) and bicalutamide (BIC), as well as their ternary mixtures with either poly(methyl methacrylate-co-ethyl acrylate) (MMA/EA) or polyvinylpyrrolidone (PVP). The samples were converted into amorphous form to improve their water solubility and dissolution rate. Broadband dielectric spectroscopy and differential scanning calorimetry revealed that FL-BIC (65%) (w/w) does not tend to crystallize from the supercooled liquid state. We made the assumption that the drug-to-drug weight ratio should be maintained as in the case of monotherapy so we decided to investigate the system containing FL and BIC in 15:1 (w/w) ratio with 30% additive of polymers as stabilizers. Our research has shown that only in the case of the FL-BIC-PVP mixture the crystallization has been completely inhibited, both in glassy and supercooled liquid state, which was confirmed by X-ray diffraction studies. In addition, we performed solubility and dissolution rate tests, which showed a significant improvement in solubility of ternary system as compared to its crystalline counterpart. Enhanced physical stability and water solubility of the amorphous ternary system makes it promising for further studies.


Ethyl acrylate: influence of sex or atopy on perceptual ratings and eye blink frequency

Kirsten Sucker, Frank Hoffmeyer, Christian Monsé, Birger Jettkant, Hans Berresheim, Nina Rosenkranz, Monika Raulf, Jürgen Bünger, Thomas Brüning
PMID: 31511936   DOI: 10.1007/s00204-019-02568-6

Abstract

Occupational exposure limits (OELs) are derived for protection from health hazards, assuming that exposed subjects are healthy adult workers. Whether differences in susceptibility to sensory irritation effects from airborne chemicals have to be taken into account is currently under discussion. Thus, we chose atopics as a healthy but possibly susceptible subpopulation that can be identified with a clinical test. To investigate the influence of sex or atopy on sensitivity to airborne chemicals, 22 subjects were exposed for 4 h to ethyl acrylate at three concentrations: 0.05 ppm (odor threshold; sham), 5 ppm (constant), and varying exposure between 0 and 10 ppm. Odor intensity decreased and eye irritation ratings increased in a dose-dependent manner, reflecting the time course of the exposure scenarios. The reports of moderate-to-strong eye irritation were verified by significant increases in eye blink frequency. Our results show that women reported subjective eye irritation to an increasing degree. However, these sex-related differences in ratings could not be verified by objective assessment of eye blink frequency. Atopic subjects reported higher odor intensity than non-atopic subjects, but only during the sham (odorous but not irritating) exposure condition. Differences in ratings on annoyance, and eye or nose irritation were not found. Furthermore, the study revealed that atopic subjects might belong to a group of subjects with frequent eye blink activity. Although the relative increase in blink rates was more pronounced in non-atopic subjects, atopic subjects had significant higher blink rates at the end of the exposure to varying ethyl acrylate concentrations. Our results do not support that atopy enhances chemosensory effects if only the increase of blink rates and not the absolute height are considered as adverse effect. Nevertheless, the results indicate that individuals with frequent eye blink activity should be distinguished from those with normal eye blink activity while investigating blink rates as objective parameter of eye irritation.


Contact sensitivity to 2-hydroxyethyl methacrylate in consecutive patients: A 1-year multicentre SIDAPA study

Luca Stingeni, Marta Tramontana, Leonardo Bianchi, Caterina Foti, Cataldo Patruno, Rosella Gallo, Monica Corazza, Donatella Schena, Nicola Milanesi, Fabrizio Guarneri, Vittorio Bini, Katharina Hansel
PMID: 30916788   DOI: 10.1111/cod.13278

Abstract




Proteomic analysis of haptenation by skin sensitisers: Diphencyprone and ethyl acrylate

Erika Parkinson, Maja Aleksic, Rachael Arthur, Sergio Regufe Da Mota, Richard Cubberley, Paul J Skipp
PMID: 31669365   DOI: 10.1016/j.tiv.2019.104697

Abstract

The potential risk of skin sensitisation, associated with the development of allergic contact dermatitis (ACD), is a consideration in the safety assessment of new ingredients for use in personal care products. Protein haptenation in skin by sensitising chemicals is the molecular initiating event causative of skin sensitisation. Current methods for monitoring skin sensitisation rely on limited reactivity assays, motivating interest in the development of proteomic approaches to characterise the skin haptenome. Increasing our mechanistic understanding of skin sensitisation and ACD using proteomics presents an opportunity to develop non-animal predictive methods and/or risk assessment approaches. Previously, we have used a novel stable isotope labelling approach combined with data independent mass spectrometry (HDMS
) to characterise the haptenome for a number of well-known sensitisers. We have now extended this work by characterising the haptenome of the sensitisers Diphenylcyclopropenone (DPCP) and Ethyl Acrylate (EA) with the model protein Human Serum Albumin (HSA) and the complex lysates of the skin keratinocyte, HaCaT cell line. We show that haptenation in complex nucleophilic models is not random, but a specific, low level and reproducible event. Proteomic analysis extends our understanding of sensitiser reactivity beyond simple reactivity assays and offers a route to monitoring haptenation in living cells.


Investigation into reactions of methyl methacrylate and ethyl acrylate with chlorine atom

Xuan Lin, Zhaohui Li, Yepeng Yu, Jun Chen, Qinghui Meng, Hang Zhang, Xiaobin Shan, Fuyi Liu, Liusi Sheng
PMID: 30640009   DOI: 10.1016/j.chemosphere.2018.12.202

Abstract

Reactions between chlorine and unsaturated esters in gas phase are examined in a slow-flow reaction tube inside the laboratory-built photoionization mass spectrometer at the energy range of 8-11 eV. 248 nm laser radiation is used to initiate the reaction. Products are distinguished, C
H
O
Cl for addition, and C
H
O
, C
H
O
Cl and C
H
O
Cl for abstraction. The direct or indirect products are detected, indicating secondary reactions. And experimental ionization potentials are procured for direct adducts of methyl methacrylate to be 8.30 eV and for that of ethyl acrylate to be 9.95 eV which are well consistent with theoretical ionization potentials of likely isomers. Theoretical reaction channels are also accounted for, optimized under M06-2X/6-31 + G(d,p) level and ionization potentials of products are calculated under M06-2X/6-31 + G(d,p) level also. Differences between experimental and theoretical details are discussed.


A short-term inhalation study to assess the reversibility of sensory irritation in human volunteers

Stefan Kleinbeck, Michael Schäper, Marlene Pacharra, Marie Louise Lehmann, Klaus Golka, Meinolf Blaszkewicz, Thomas Brüning, Christoph van Thriel
PMID: 32185413   DOI: 10.1007/s00204-020-02703-8

Abstract

Sensory irritation is an acute adverse effect caused by chemicals that stimulate chemoreceptors of the upper respiratory tract or the mucous membranes of the outer eye. The avoidance of this end point is of uttermost importance in regulatory toxicology. In this study, repeated exposures to ethyl acrylate were analyzed to investigate possible carryover effects from day to day for different markers of sensory irritation. Thirty healthy subjects were exposed for 4 h on five subsequent days to ethyl acrylate at concentrations permitted by the German occupational exposure limit at the time of study. Ratings of eye irritation as well as eye blinking frequencies indicate the elicitation of sensory irritation. These markers of sensory irritation showed a distinct time course on every single day. However, cumulative carryover effects could not be identified across the week for any marker. The rhinological and biochemical markers could not reveal hints for more pronounced sensory irritation. Neither increased markers of neurogenic inflammation nor markers of immune response could be identified. Furthermore, the performance on neurobehavioral tests was not affected by ethyl acrylate and despite the strong odor of ethyl acrylate the participants improved their performances from day to day. While the affected physiological marker, the increased eye blinking frequency stays roughly on the same level across the week, subjective markers like perception of eye irritation decrease slightly from day to day though the temporal pattern of, i.e., eye irritation perception stays the same on each day. A hypothetical model of eye irritation time course derived from PK/PD modeling of the rabbit eye could explain the within-day time course of eye irritation ratings repeatedly found in this study more precisely.


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